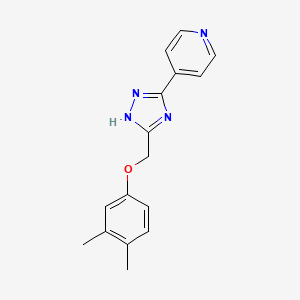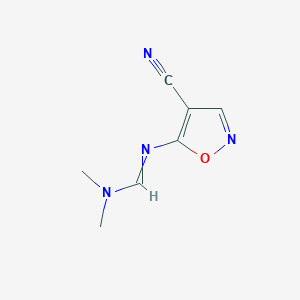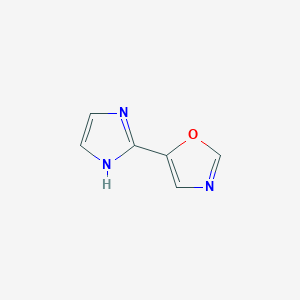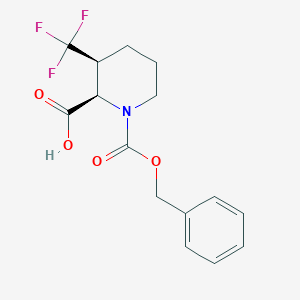
3-(1,3-Dimethyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-二甲基-1H-吡唑-4-基)-N,N-二甲基丙烯酰胺是一种属于吡唑衍生物类的化合物。吡唑衍生物以其多样的生物活性而闻名,广泛应用于药物化学领域。
准备方法
合成路线和反应条件
3-(1,3-二甲基-1H-吡唑-4-基)-N,N-二甲基丙烯酰胺的合成通常涉及在特定反应条件下,1,3-二甲基-1H-吡唑-4-羧酸与N,N-二甲基丙烯酰胺的反应。该过程可能包括酯化、酰胺化和纯化等步骤,以获得所需的产物。 反应条件,包括温度、溶剂和催化剂,在决定化合物的产率和纯度方面起着至关重要的作用 .
工业生产方法
在工业环境中,3-(1,3-二甲基-1H-吡唑-4-基)-N,N-二甲基丙烯酰胺的生产可能涉及使用优化的反应条件进行大规模合成,以确保高产率和成本效益。 使用连续流动反应器和自动化系统可以提高生产过程的效率和可扩展性 .
化学反应分析
反应类型
3-(1,3-二甲基-1H-吡唑-4-基)-N,N-二甲基丙烯酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物。
还原: 还原反应可以导致还原衍生物的形成。
常用试剂和条件
这些反应中常用的试剂包括像高锰酸钾这样的氧化剂,像硼氢化钠这样的还原剂,以及用于取代反应的各种亲核试剂。 反应条件,如温度、pH 和溶剂选择,对于获得所需的产物至关重要 .
主要形成的产物
从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能产生氧化物,而取代反应可以产生各种取代衍生物 .
科学研究应用
3-(1,3-二甲基-1H-吡唑-4-基)-N,N-二甲基丙烯酰胺在科学研究中具有多种应用,包括:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,如酶抑制和受体结合。
医学: 探索其在治疗各种疾病中的潜在治疗效果。
工业: 用于开发新材料和化学工艺.
作用机制
3-(1,3-二甲基-1H-吡唑-4-基)-N,N-二甲基丙烯酰胺的作用机制涉及它与特定分子靶点和途径的相互作用。该化合物可能与酶或受体结合,调节其活性,并导致各种生物学效应。 确切的分子靶点和途径可能因特定应用和环境而异 .
相似化合物的比较
类似化合物
1,3-二甲基-1H-吡唑-4-基衍生物: 这些化合物具有类似的核心结构,并可能表现出可比的生物活性。
N,N-二甲基丙烯酰胺衍生物: 具有类似官能团的化合物可能具有类似的化学性质和反应性.
独特性
3-(1,3-二甲基-1H-吡唑-4-基)-N,N-二甲基丙烯酰胺因其吡唑环和N,N-二甲基丙烯酰胺部分的特定组合而独一无二。 这种独特的结构赋予其独特的化学和生物学性质,使其在各种研究应用中具有价值 .
属性
分子式 |
C10H15N3O |
|---|---|
分子量 |
193.25 g/mol |
IUPAC 名称 |
(E)-3-(1,3-dimethylpyrazol-4-yl)-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C10H15N3O/c1-8-9(7-13(4)11-8)5-6-10(14)12(2)3/h5-7H,1-4H3/b6-5+ |
InChI 键 |
DXYFKXFUIFVWGK-AATRIKPKSA-N |
手性 SMILES |
CC1=NN(C=C1/C=C/C(=O)N(C)C)C |
规范 SMILES |
CC1=NN(C=C1C=CC(=O)N(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![bis[(2S,5S)-5-methoxycarbonyl-2-methylpiperidin-1-yl] (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B11815600.png)
![2-O-(2,9-diazaspiro[5.5]undecane-9-carbonyl) 1-O-[9-[(2-methylpropan-2-yl)oxycarbonyl]-2,9-diazaspiro[5.5]undecan-1-yl] oxalate](/img/structure/B11815602.png)
![[(1-Amino-1-imino-2-methylpropan-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate](/img/structure/B11815610.png)


![Cyclopenta[c]pyran-4-carboxylic acid, 1-(](/img/structure/B11815625.png)


![1-(4-(sec-Butyl)benzyl)-1H-benzo[d]imidazole-2-sulfonic acid](/img/structure/B11815634.png)
![(3S)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B11815637.png)
![4-[(4-Methoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11815645.png)
